molecular formula C13H22N2O B2522831 3-butyl-1-(1-ethynylcyclohexyl)urea CAS No. 92107-11-4

3-butyl-1-(1-ethynylcyclohexyl)urea

Cat. No.: B2522831
CAS No.: 92107-11-4
M. Wt: 222.332
InChI Key: PCVCKCGYVOPSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-1-(1-ethynylcyclohexyl)urea is a chemical compound with the molecular formula C13H22N2O and a molecular weight of 222.33 g/mol . It is known for its unique structure, which includes a butyl group, an ethynyl group, and a cyclohexyl ring attached to a urea moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-1-(1-ethynylcyclohexyl)urea typically involves the reaction of 1-ethynylcyclohexylamine with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions

3-butyl-1-(1-ethynylcyclohexyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in an organic solvent.

Major Products

Scientific Research Applications

3-butyl-1-(1-ethynylcyclohexyl)urea is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-butyl-1-(1-ethynylcyclohexyl)urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The ethynyl group plays a crucial role in this interaction by forming covalent bonds with the target enzyme. The cyclohexyl ring provides structural stability, while the butyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes .

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-butyl-1-(1-ethynylcyclohexyl)urea
  • 1-butyl-3-(1-ethynylcyclohexyl)urea

Uniqueness

3-butyl-1-(1-ethynylcyclohexyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethynyl group allows for unique reactivity, while the butyl and cyclohexyl groups provide structural diversity compared to similar compounds .

Properties

IUPAC Name

1-butyl-3-(1-ethynylcyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-3-5-11-14-12(16)15-13(4-2)9-7-6-8-10-13/h2H,3,5-11H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVCKCGYVOPSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1(CCCCC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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